Benzamide, N,N-dimethyl-2-(methylthio)-
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Overview
Description
Benzamide, N,N-dimethyl-2-(methylthio)- is an organic compound with the molecular formula C10H15NOS It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dimethyl-2-(methylthio)- can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) under transition-metal-free conditions . The reaction proceeds efficiently and selectively, yielding α-sulfenylated ketones without the need for transition-metal catalysts or organometallic reagents .
Industrial Production Methods: While specific industrial production methods for Benzamide, N,N-dimethyl-2-(methylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted benzamides.
Scientific Research Applications
Benzamide, N,N-dimethyl-2-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N-dimethyl-2-(methylthio)- involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The methylthio group may enhance the compound’s binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways effectively .
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the N,N-dimethyl and methylthio substitutions.
N,N-Dimethylbenzamide: Similar structure but without the methylthio group.
2-Methylthio-benzamide: Similar structure but without the N,N-dimethyl substitution.
Uniqueness: Benzamide, N,N-dimethyl-2-(methylthio)- is unique due to the presence of both N,N-dimethyl and methylthio groups. These substitutions confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can be advantageous in various applications.
Properties
CAS No. |
62778-81-8 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(12)8-6-4-5-7-9(8)13-3/h4-7H,1-3H3 |
InChI Key |
FKCGUXZUWNOYIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
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